molecular formula C12H7ClF2O4 B6312830 Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate CAS No. 941867-82-9

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B6312830
CAS No.: 941867-82-9
M. Wt: 288.63 g/mol
InChI Key: PNGOGZZPUJGBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable chromene precursor.

    Halogenation: Introduction of chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources under controlled conditions.

    Esterification: The carboxylate group is introduced via esterification, often using ethyl alcohol in the presence of an acid catalyst.

    Cyclization: The final step involves cyclization to form the chromene ring structure, which is facilitated by heating and the use of suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, including polymers and dyes, due to its chromene backbone.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

    Ethyl 6,7-difluoro-4-oxo-4H-chromene-3-carboxylate: Lacks the chloro substituent, which may result in different biological activities.

    Ethyl 8-chloro-4-oxo-4H-chromene-3-carboxylate: Lacks the fluoro substituents, potentially altering its chemical reactivity and biological properties.

    Ethyl 8-chloro-6-fluoro-4-oxo-4H-chromene-3-carboxylate: Contains only one fluoro substituent, which may affect its overall activity profile.

The presence of both chloro and fluoro groups in this compound makes it unique, potentially offering a distinct combination of chemical and biological properties.

Properties

IUPAC Name

ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGOGZZPUJGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.